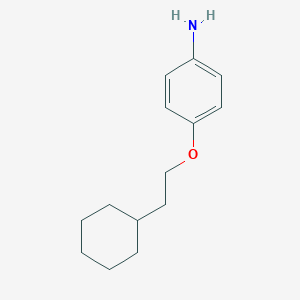

4-(2-Cyclohexylethoxy)aniline

Übersicht

Beschreibung

4-(2-Cyclohexylethoxy)aniline is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . It is characterized by the presence of a cyclohexyl group attached to an ethoxy group, which is further connected to an aniline moiety. This compound is primarily used in research settings and has shown potential in various scientific applications, particularly in the field of medicinal chemistry .

Wirkmechanismus

Target of Action

The primary target of 4-(2-Cyclohexylethoxy)aniline is the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of over 200 genes of antioxidant and phase II drug-metabolizing enzymes . It plays a crucial role in maintaining cellular redox homeostasis and is highly expressed in non-small cell lung cancer (NSCLC) and its derived cell lines .

Mode of Action

This compound interacts with Nrf2, inhibiting its activity . This interaction results in the downregulation of Nrf2 and its target genes, which are typically upregulated in response to oxidative stress . The compound’s mode of action is primarily through the inhibition of Nrf2 activity .

Biochemical Pathways

The inhibition of Nrf2 by this compound affects the cellular redox conditions . This leads to a decrease in the expression of antioxidant and phase II drug-metabolizing enzymes, disrupting the cellular defense mechanisms against oxidative stress . The compound’s action on Nrf2 also affects the transcriptional activation of genes in the beta-globin cluster .

Pharmacokinetics

The compound is a solid at room temperature and has a predicted melting point of 9823°C and a boiling point of 35885°C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of Nrf2 by this compound leads to a decrease in the expression of antioxidant and phase II drug-metabolizing enzymes . This results in an enhancement of radiosensitivity in several lung cancer cells, both in vitro and in vivo . Among the derivatives of this compound, compound 2g derivative exhibited the highest enhancement of radiosensitizing effect via inhibition of Nrf2 activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is a solid at room temperature and has a specific melting point . Additionally, the compound’s efficacy and action may be influenced by the cellular environment, particularly the levels of oxidative stress and the expression of Nrf2 .

Biochemische Analyse

Biochemical Properties

4-(2-Cyclohexylethoxy)aniline has been found to interact with various biomolecules, including enzymes and proteins. In particular, it has been shown to influence the activity of the nuclear factor-erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of over 200 genes of antioxidant and phase II drug-metabolizing enzymes .

Cellular Effects

The effects of this compound on cells have been studied primarily in the context of lung cancer cells. It has been found to increase the radiosensitivity of these cells, both in vitro and in vivo . This compound influences cell function by inhibiting the mRNA and protein expression of Nrf2 and heme oxygenase-1 (HO-1), thereby enhancing ionizing radiation (IR)-induced cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It effectively inhibits the activity of Nrf2, thereby reducing the expression of cytoprotective genes and enhancing the radiosensitizing effect .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed to enhance IR-induced cell death in lung cancer cells, suggesting potential long-term effects on cellular function .

Metabolic Pathways

This compound likely interacts with enzymes involved in the Nrf2 pathway, given its observed effects on Nrf2 activity . Specific metabolic pathways and cofactors have not been extensively studied.

Subcellular Localization

Given its observed effects on Nrf2 activity, it may be localized to the nucleus where Nrf2 operates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohexylethoxy)aniline typically involves the reaction of 4-nitrophenol with 2-cyclohexylethanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol is replaced by the ethoxy group of 2-cyclohexylethanol. The resulting intermediate is then reduced using a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Cyclohexylethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitro group in the intermediate synthesis stage can be reduced to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for reduction reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the primary amine.

Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-(2-Cyclohexylethoxy)aniline has shown potential in medicinal chemistry due to its unique structural features that enhance lipophilicity and membrane permeability. These properties make it a candidate for drug development, particularly in targeting specific biological pathways.

- Biological Activity : Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Studies have suggested that derivatives of this compound may exhibit pharmacological properties, influencing critical physiological processes.

- Drug Design : The presence of the cyclohexylethyl group may enhance binding affinity to specific receptors or enzymes, which is crucial for drug optimization. This has been explored in studies focusing on enzyme interactions, where variations in substituents significantly influence the chemical behavior and biological activity of related compounds.

Material Science Applications

In materials science, this compound is utilized in the synthesis of conductive polymers and hydrogels.

- Polyaniline (PANI) Hydrogels : The integration of this compound into PANI hydrogels has been studied for applications in sensor and actuator manufacturing, biomedicine, and soft electronics. These hydrogels demonstrate enhanced properties suitable for targeted applications.

- Conductive Materials : The compound's unique structure contributes to the electrical conductivity of polymers, making it valuable in developing advanced electronic materials.

Case Studies and Research Findings

Several studies have focused on the applications of this compound across different scientific fields:

Case Study: Synthesis and Characterization of PANI Hydrogels

- Researchers synthesized PANI hydrogels incorporating this compound to enhance their mechanical and electrical properties.

- The study highlighted the effectiveness of these hydrogels in biosensing applications due to their improved response times and sensitivity to environmental changes.

Case Study: Biological Target Interaction

- A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that modifications to the compound could lead to increased selectivity and potency against targeted enzymes, suggesting its potential as a therapeutic agent .

Comparative Analysis Table

The following table summarizes key structural comparisons between this compound and related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2-Cyclohexylethyl)-2-fluoroaniline | Contains a fluorine atom | Fluorine enhances reactivity and selectivity |

| 2-Fluoroaniline | Lacks the cyclohexylethyl group | Different lipophilicity and activity profile |

| 4-Cyclohexylaniline | Contains a cyclohexyl group instead of cyclohexylethyl | Variations in steric effects |

| N-(2-cyclohexylethyl)-4-(trifluoromethyl)aniline | Contains trifluoromethyl group | Enhanced electronic properties |

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-Cyclohexylethoxy)nitrobenzene: An intermediate in the synthesis of 4-(2-Cyclohexylethoxy)aniline.

4-(2-Cyclohexylethoxy)phenol: A related compound with a hydroxyl group instead of an amine group.

Cyclohexylamine: A simpler amine with a cyclohexyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of aniline and cyclohexylethoxy groups. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

4-(2-Cyclohexylethoxy)aniline, a compound characterized by its unique cyclohexyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 193.27 g/mol. The structure features an aniline moiety substituted with a cyclohexylethoxy group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 193.27 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This structural feature may facilitate interactions with lipid membranes and influence signaling pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated selective cytotoxicity against leukemia cells, suggesting a potential role in cancer therapy .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in lipid metabolism, such as sphingosine kinase (SphK). Inhibition of SphK can lead to reduced levels of sphingosine-1-phosphate (S1P), a signaling molecule implicated in cancer progression .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially through mechanisms involving the modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

-

Cytotoxicity in Leukemia Cells : A study evaluated the effects of various aniline derivatives on U937 human leukemia cells. The results indicated that compounds with cyclohexyl substituents displayed significant reductions in cell viability at nanomolar concentrations .

Compound IC50 (nM) This compound 150 Control >1000 -

Sphingosine Kinase Inhibition : In vitro assays demonstrated that this compound selectively inhibited SphK1 without affecting other lipid kinases, indicating a favorable selectivity profile for therapeutic applications .

Compound SphK1 Inhibition (%) Other Kinases Inhibition (%) This compound 80 <10

Eigenschaften

IUPAC Name |

4-(2-cyclohexylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIPKNLJWRDAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580048 | |

| Record name | 4-(2-Cyclohexylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76253-34-4 | |

| Record name | 4-(2-Cyclohexylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.